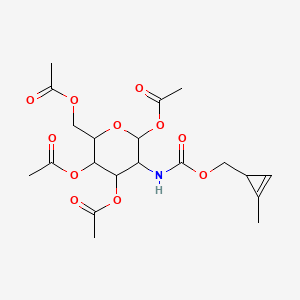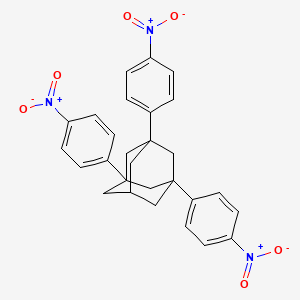
(1S,3S,5S)-1,3,5-Tris(4-nitrophenyl)adamantane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3S,5S)-1,3,5-Tris(4-nitrophenyl)adamantane is a complex organic compound characterized by its adamantane core structure substituted with three 4-nitrophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,5S)-1,3,5-Tris(4-nitrophenyl)adamantane typically involves multi-step organic reactions. One common method includes the nitration of adamantane derivatives followed by the introduction of nitrophenyl groups under controlled conditions. The reaction conditions often require the use of strong acids and nitrating agents, with careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been shown to improve the sustainability and scalability of such synthetic processes .
Análisis De Reacciones Químicas
Types of Reactions
(1S,3S,5S)-1,3,5-Tris(4-nitrophenyl)adamantane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of tris(4-aminophenyl)adamantane.
Substitution: Formation of various substituted adamantane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1S,3S,5S)-1,3,5-Tris(4-nitrophenyl)adamantane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (1S,3S,5S)-1,3,5-Tris(4-nitrophenyl)adamantane involves its interaction with specific molecular targets. The nitrophenyl groups can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s behavior in different environments. The adamantane core provides structural stability and rigidity, making it a valuable scaffold in molecular design.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dihydroxyadamantane: Another adamantane derivative with hydroxyl groups instead of nitrophenyl groups.
Tris(4-aminophenyl)adamantane: A reduced form of (1S,3S,5S)-1,3,5-Tris(4-nitrophenyl)adamantane with amine groups.
Uniqueness
This compound is unique due to its combination of nitrophenyl groups and adamantane core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C28H25N3O6 |
|---|---|
Peso molecular |
499.5 g/mol |
Nombre IUPAC |
1,3,5-tris(4-nitrophenyl)adamantane |
InChI |
InChI=1S/C28H25N3O6/c32-29(33)23-7-1-20(2-8-23)26-13-19-14-27(16-26,21-3-9-24(10-4-21)30(34)35)18-28(15-19,17-26)22-5-11-25(12-6-22)31(36)37/h1-12,19H,13-18H2 |
Clave InChI |
JIOGYTVWYIZINK-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ethyl-1-methylspiro[5.5]undecan-11-ol](/img/structure/B13791282.png)
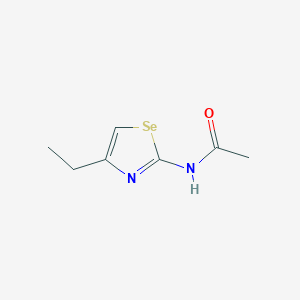
![Pyrazino[1,2-a]benzimidazole](/img/structure/B13791295.png)
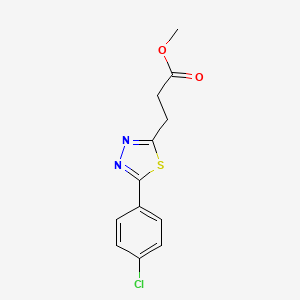

![7-methylbenzo[c]acridin-11-ol](/img/structure/B13791324.png)
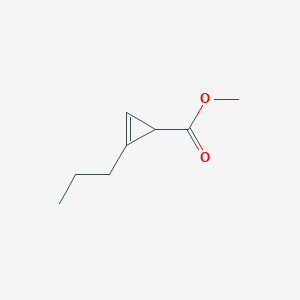
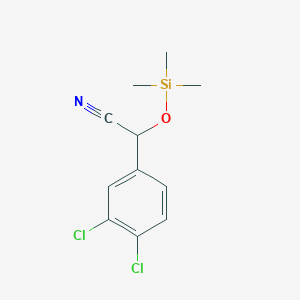
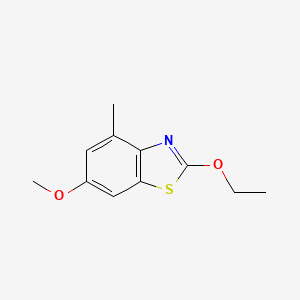
![butyl 4-[2-(diethylamino)ethoxymethyl]benzoate](/img/structure/B13791343.png)



